![molecular formula C14H18FNO3 B1389257 (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid CAS No. 1104053-47-5](/img/structure/B1389257.png)
(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid
Overview
Description
(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid is a chiral compound with significant applications in medicinal chemistry. It is characterized by the presence of a fluorophenyl group, an acetamido group, and a methylpentanoic acid moiety. This compound is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-bromo-4-methylpentanoic acid.
Formation of the Amide Bond: The 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then coupled with 2-bromo-4-methylpentanoic acid under basic conditions to form the desired amide bond.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization or chromatography, to isolate the (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above, with optimizations for yield and purity.
Automated Processes: Utilizing automated reactors and purification systems to ensure consistent quality and efficiency.
Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products:
Oxidation: Formation of 2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Conversion to (2S)-2-[2-(4-fluorophenyl)amino]-4-methylpentanoic acid.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
- (2S)-2-[2-(4-chlorophenyl)acetamido]-4-methylpentanoic acid
- (2S)-2-[2-(4-bromophenyl)acetamido]-4-methylpentanoic acid
- (2S)-2-[2-(4-methylphenyl)acetamido]-4-methylpentanoic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their chlorinated, brominated, or methylated analogs.
- Biological Activity: The fluorine atom can enhance the compound’s ability to penetrate biological membranes and increase its metabolic stability.
Properties
IUPAC Name |
(2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9(2)7-12(14(18)19)16-13(17)8-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEIQWICKYUVLD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


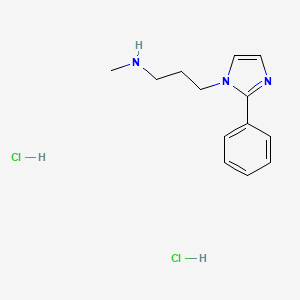
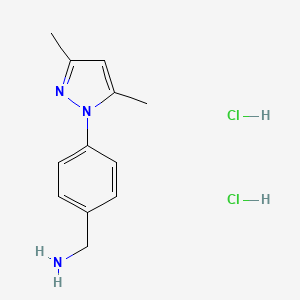

![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)

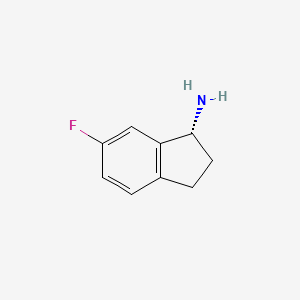
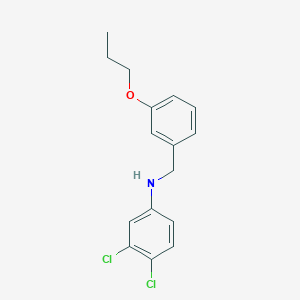
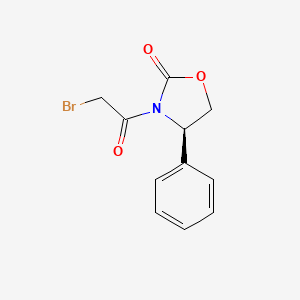
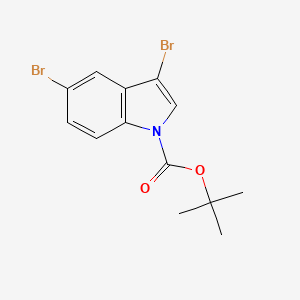
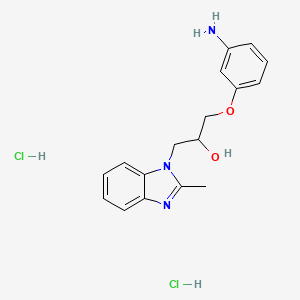
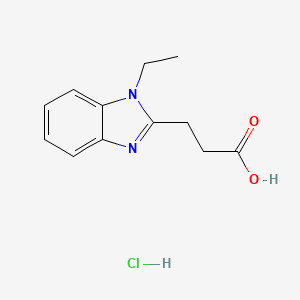
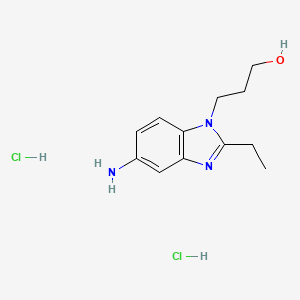
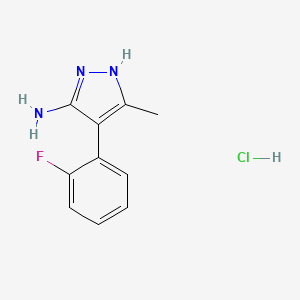
![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)
